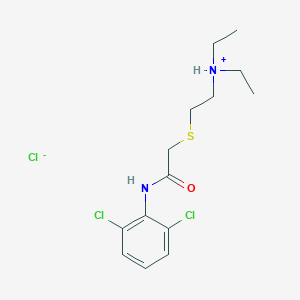
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride, commonly referred to as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in water and ethanol. Diclofenac is used to treat various conditions such as pain, inflammation, and fever.
Mechanism of Action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation. Diclofenac blocks the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, Diclofenac reduces pain and inflammation.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Diclofenac has also been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
Advantages and Limitations for Lab Experiments
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are some limitations to using Diclofenac in lab experiments. It can have variable effects depending on the dose and duration of treatment. It can also have off-target effects, which can complicate the interpretation of results.
Future Directions
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Another area of research is the development of new uses for Diclofenac, such as in the treatment of cancer. Finally, there is a need for further research to better understand the mechanism of action of Diclofenac and its effects on different cell types and tissues.
Synthesis Methods
Diclofenac is synthesized by reacting 2,6-dichloroaniline with thioacetic acid in the presence of concentrated hydrochloric acid. The resulting product is then reacted with diethylamine to obtain Diclofenac. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and gout. Diclofenac has also been studied for its potential use in cancer treatment. Studies have shown that Diclofenac can inhibit the growth of cancer cells and induce apoptosis.
properties
CAS RN |
101651-69-8 |
|---|---|
Product Name |
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride |
Molecular Formula |
C14H21Cl3N2OS |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2OS.ClH/c1-3-18(4-2)8-9-20-10-13(19)17-14-11(15)6-5-7-12(14)16;/h5-7H,3-4,8-10H2,1-2H3,(H,17,19);1H |
InChI Key |
BIEJESCEKNFHHW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
synonyms |
2-[(2,6-dichlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium c hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)




![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)




